molecular formula C17H20N4O3 B7360344 N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide

Katalognummer B7360344
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: DMJMWFKKFWQMKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide, also known as MA-35, is a small molecule that has been extensively studied for its potential therapeutic applications. MA-35 is a quinoline-based compound that has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties.

Wirkmechanismus

The mechanism of action of N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation, cancer, and fibrosis. N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide has been shown to inhibit the activation of NF-κB and its downstream targets, leading to the suppression of inflammation, cancer cell growth, and fibrosis.
Biochemical and physiological effects:
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In fibrosis, N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide has been shown to reduce the production of extracellular matrix proteins, leading to the reduction of fibrosis. In inflammation, N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide has been shown to reduce the production of pro-inflammatory cytokines, leading to the suppression of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. It has also been shown to have low toxicity in animal models, making it a potential candidate for therapeutic applications. However, there are also limitations to using N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.

Zukünftige Richtungen

There are several future directions for the study of N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its efficacy and safety in human clinical trials. Additionally, N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesemethoden

The synthesis of N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide involves the reaction of 2-pyrazol-1-ylacetic acid with 7-chloro-3,4-dihydroquinolin-2(1H)-one in the presence of thionyl chloride to yield 7-chloro-3,4-dihydro-2H-quinolin-1-one-1-acetic acid. The resulting compound is then reacted with methoxyacetyl chloride to yield N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide.

Wissenschaftliche Forschungsanwendungen

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammation. In cancer research, N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In fibrosis research, N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide has been shown to reduce fibrosis in animal models of liver and lung fibrosis. In inflammation research, N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide has been shown to reduce inflammation in animal models of acute lung injury and colitis.

Eigenschaften

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-24-12-17(23)21-9-2-4-13-5-6-14(10-15(13)21)19-16(22)11-20-8-3-7-18-20/h3,5-8,10H,2,4,9,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJMWFKKFWQMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.